N~2~-Butyl-N-(3,5-dimethyl-1,2-oxazol-4-yl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-Butyl-N-(3,5-dimethyl-1,2-oxazol-4-yl)glycinamide is a synthetic organic compound with the molecular formula C11H19N3O2 This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
The synthesis of N2-Butyl-N-(3,5-dimethyl-1,2-oxazol-4-yl)glycinamide typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 3,5-dimethyl-1,2-oxazole with butylamine and glycine derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
N~2~-Butyl-N-(3,5-dimethyl-1,2-oxazol-4-yl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The oxazole ring can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or acetonitrile, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N~2~-Butyl-N-(3,5-dimethyl-1,2-oxazol-4-yl)glycinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of N2-Butyl-N-(3,5-dimethyl-1,2-oxazol-4-yl)glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
N~2~-Butyl-N-(3,5-dimethyl-1,2-oxazol-4-yl)glycinamide can be compared with other similar compounds, such as:
N-tert-Butyl-3,5-dimethylaniline: This compound has a similar structure but lacks the glycinamide moiety.
Musk ketone: Another compound with a similar aromatic structure but different functional groups.
Pyrazine derivatives: These compounds share the heterocyclic ring structure but differ in their specific substituents.
The uniqueness of N2-Butyl-N-(3,5-dimethyl-1,2-oxazol-4-yl)glycinamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H19N3O2 |
---|---|
Molekulargewicht |
225.29 g/mol |
IUPAC-Name |
2-(butylamino)-N-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide |
InChI |
InChI=1S/C11H19N3O2/c1-4-5-6-12-7-10(15)13-11-8(2)14-16-9(11)3/h12H,4-7H2,1-3H3,(H,13,15) |
InChI-Schlüssel |
CTRYYNSDHRORMM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNCC(=O)NC1=C(ON=C1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.